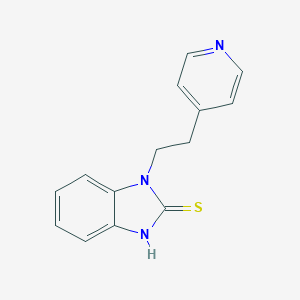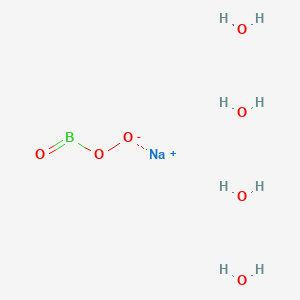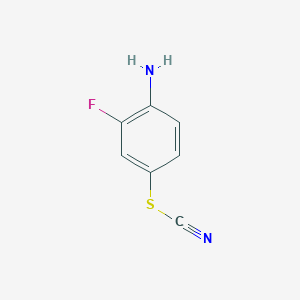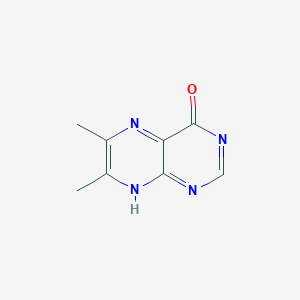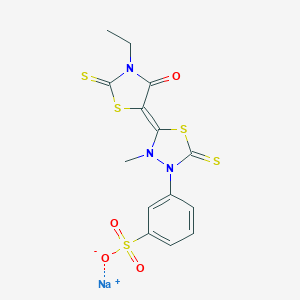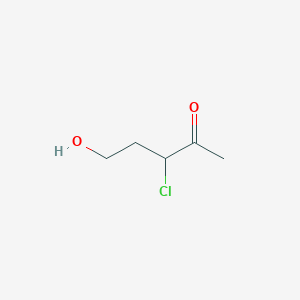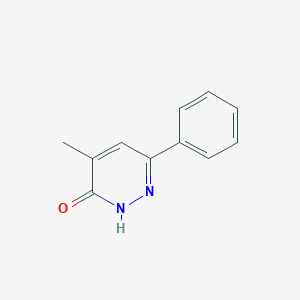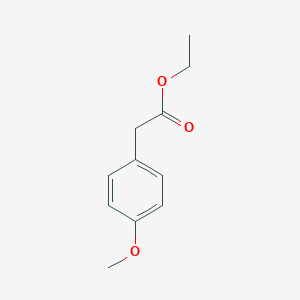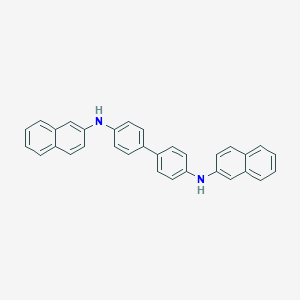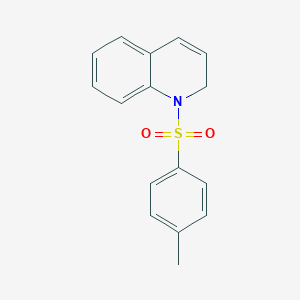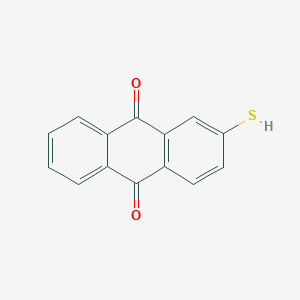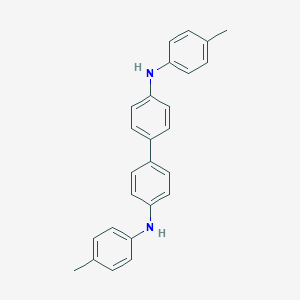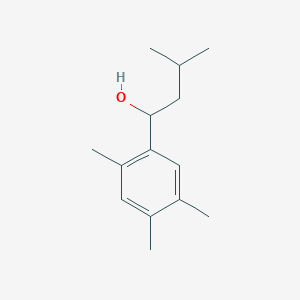
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is commonly referred to as Iso-E-Super and is widely used in the fragrance industry. Iso-E-Super has a unique scent that is described as woody, amber, and musky. This compound has gained a lot of attention due to its potential applications in scientific research.
Mechanism Of Action
Iso-E-Super binds to the olfactory receptors located in the nasal cavity. The binding of Iso-E-Super to the olfactory receptors triggers a series of biochemical reactions that ultimately lead to the perception of the scent. The exact mechanism of action of Iso-E-Super is still under investigation.
Biochemical And Physiological Effects
Iso-E-Super has been shown to have a significant impact on the biochemical and physiological processes in the body. Studies have shown that exposure to Iso-E-Super can alter the expression of genes involved in the immune response and inflammation. Iso-E-Super has also been shown to have an impact on the cardiovascular system, with some studies indicating that it may have a protective effect against heart disease.
Advantages And Limitations For Lab Experiments
Iso-E-Super has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique scent that can be easily detected, making it an ideal compound for studying olfactory receptors. However, there are limitations to the use of Iso-E-Super in lab experiments. It is a synthetic compound that may not accurately represent the natural odorants found in the environment. Additionally, the exact mechanism of action of Iso-E-Super is still not fully understood, which may limit its application in certain experiments.
Future Directions
There are several future directions for the study of Iso-E-Super. One potential area of research is the development of new fragrances based on the structure of Iso-E-Super. Researchers may also investigate the potential therapeutic applications of Iso-E-Super in the treatment of various diseases. Additionally, there is a need for further research to understand the mechanism of action of Iso-E-Super and its impact on the biochemical and physiological processes in the body.
In conclusion, Iso-E-Super is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. It is widely used as a reference compound in the study of olfactory receptors and has been shown to have an impact on the biochemical and physiological processes in the body. While there are limitations to the use of Iso-E-Super in lab experiments, there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of Iso-E-Super involves the reaction of 2,4,5-trimethylphenol with isobutyraldehyde in the presence of a catalyst. The process is carried out under controlled conditions to ensure a high yield of the desired product. The final product is purified using various techniques such as distillation, crystallization, and chromatography.
Scientific Research Applications
Iso-E-Super has found its application in various fields of scientific research. It is widely used as a reference compound in the study of olfactory receptors. Researchers use this compound to understand the mechanism of olfactory perception and to develop new fragrances. Iso-E-Super is also used as a model compound to study the binding of odorants to olfactory receptors.
properties
CAS RN |
10425-87-3 |
|---|---|
Product Name |
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-14(15)13-8-11(4)10(3)7-12(13)5/h7-9,14-15H,6H2,1-5H3 |
InChI Key |
YROFLNGALVMWIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
synonyms |
α-Isobutyl-2,4,5-trimethylbenzyl alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



